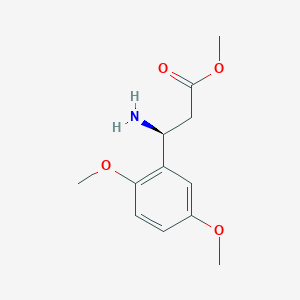
Methyl (s)-3-amino-3-(2,5-dimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a propanoate backbone with an amino group and a 2,5-dimethoxyphenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,5-dimethoxybenzaldehyde with an amino acid derivative under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to form methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A well-known stimulant used in the treatment of ADHD.
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with structural similarities.
2,5-Dimethoxyphenylisopropylamine (DMA): Another compound with psychoactive properties.
Uniqueness
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino acid backbone with a 2,5-dimethoxyphenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
AQVVTWZXHOOIAA-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


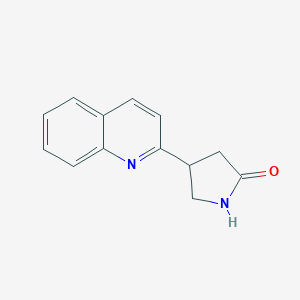
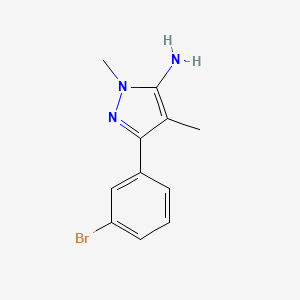


![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)

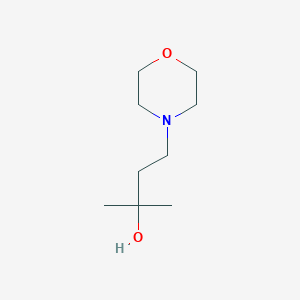
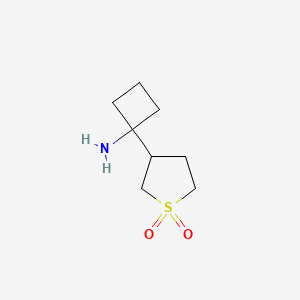



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
